molecular formula C17H16N2O3S2 B2924950 3,5-dimethoxy-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide CAS No. 922701-57-3

3,5-dimethoxy-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide

Cat. No.: B2924950
CAS No.: 922701-57-3
M. Wt: 360.45
InChI Key: BLIFGBWIFUTDJR-UHFFFAOYSA-N
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Description

3,5-Dimethoxy-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide is a novel chemical entity designed for research applications in medicinal chemistry and drug discovery. This compound features a benzothiazole core, a privileged scaffold in pharmacology, linked to a 3,5-dimethoxybenzamide group . Benzothiazole derivatives are extensively investigated for their potent antimicrobial properties. Structurally related compounds have demonstrated significant activity against Gram-positive bacteria such as Staphylococcus aureus ( S. aureus ), with some derivatives exhibiting minimum inhibitory concentration (MIC) values as low as 0.025 mM, outperforming standard drugs like ampicillin and sulfadiazine . The antimicrobial mechanism is often associated with the inhibition of the bacterial enzyme dihydropteroate synthase (DHPS), a key target in the folate biosynthesis pathway . Furthermore, the benzothiazole pharmacophore is a key structural component in the development of anticancer agents . Molecular hybrids incorporating benzothiazole and benzamide motifs have shown promising in vitro cytotoxicity against a range of human cancer cell lines, including breast (T47D), prostate (PC3), lung (A549), and colon (HCT116) cancers . These compounds can function as potent inhibitors of epidermal growth factor receptor (EGFR) tyrosine kinase and its downstream PI3K/AKT/mTOR signaling pathway, which is crucial for controlling cell proliferation and survival in many cancers . The design of this compound makes it a valuable candidate for researchers exploring new therapeutic agents against drug-resistant bacterial infections and various cancers. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

3,5-dimethoxy-N-(6-methylsulfanyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S2/c1-21-11-6-10(7-12(8-11)22-2)16(20)19-17-18-14-5-4-13(23-3)9-15(14)24-17/h4-9H,1-3H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLIFGBWIFUTDJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)SC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3,5-Dimethoxy-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide is a synthetic compound that belongs to the class of benzothiazole derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in oncology and inflammation. The unique structural features, including a benzamide core and thiazole ring with methoxy and methylthio substituents, suggest a diverse range of pharmacological effects.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C16H18N2O3S\text{C}_{16}\text{H}_{18}\text{N}_2\text{O}_3\text{S}

This structure includes:

  • Benzamide core : Provides the scaffold for biological activity.
  • Thiazole ring : Known for its role in various pharmacological properties.
  • Methoxy groups : Enhance lipophilicity and potentially improve bioavailability.
  • Methylthio substituent : May influence the compound's interaction with biological targets.

Anticancer Properties

Research indicates that compounds with a benzothiazole moiety exhibit significant anticancer activities. For instance, studies have shown that related benzothiazole derivatives can inhibit the proliferation of various cancer cell lines, including A431 (epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung cancer) cells .

The mechanism of action often involves:

  • Induction of Apoptosis : Compounds promote programmed cell death in cancer cells.
  • Cell Cycle Arrest : The compounds can halt the cell cycle at specific phases, preventing further proliferation.

Anti-inflammatory Effects

Benzothiazole derivatives are also noted for their anti-inflammatory properties. They have been shown to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response . This inhibition leads to reduced production of pro-inflammatory mediators such as prostaglandins.

Antimicrobial Activity

The thiazole ring is associated with antimicrobial properties. Compounds similar to this compound have demonstrated efficacy against various bacterial strains by disrupting quorum sensing pathways, which are crucial for bacterial communication and virulence .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Inhibits COX enzymes and potentially other targets involved in inflammatory pathways.
  • Signal Transduction Modulation : Alters pathways related to cell growth and apoptosis.
  • Binding Affinity : Interacts with target proteins through hydrogen bonding and hydrophobic interactions.

Case Studies and Research Findings

StudyFindings
Mortimer et al. (2006)Identified potent anticancer activity in benzothiazole derivatives against non-small cell lung cancer .
Noolvi et al. (2012)Demonstrated apoptosis-inducing effects in HOP-92 cell lines by benzothiazole compounds .
Recent SAR StudiesHighlighted modifications in the thiazole ring leading to enhanced antimalarial activity, suggesting structural importance for biological efficacy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their properties, highlighting differences in substituents, synthesis yields, and physicochemical characteristics:

Compound Name Substituents on Benzothiazole/Indeno-Thiazole Yield (%) Melting Point (°C) Key Features Reference
3,5-Dimethoxy-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide (Target) 6-(methylthio) - - Sulfur-rich substituent; potential for enhanced lipophilicity -
N-(6-Ethoxybenzo[d]thiazol-2-yl)-3,5-dimethoxybenzamide 6-ethoxy - - Ethoxy group increases hydrophobicity; molecular weight = 358.41 g/mol
N-(6-(3,5-Dimethoxyphenyl)benzo[d]thiazol-2-yl)-4-(4-methylpiperazin-1-yl)benzamide (12b) 6-(3,5-dimethoxyphenyl) 49 234.6–238.2 Bulky piperazine substituent; higher polarity due to tertiary amine
3,5-Dimethoxy-N-(6-methyl-8H-indeno[1,2-d]thiazol-2-yl)benzamide (7d) 6-methyl (indeno-thiazole) 47 - Indeno-thiazole core; methyl group enhances stability
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide 5-chloro (thiazole) - - Chloro and fluoro substituents; hydrogen bonding influences crystal packing
2-[(4-Amino-6-R2-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)... Methylthio-triazine hybrid - - Multifunctional sulfur and triazine motifs; potential enzyme inhibition

Substituent Effects on Physicochemical Properties

  • Methoxy vs. Methylthio : Methoxy groups (e.g., in 3,5-dimethoxybenzamide derivatives) improve solubility via hydrogen bonding, while methylthio groups enhance lipophilicity and metabolic stability .
  • Indeno-Thiazole vs.
  • Halogen vs. Alkoxy : Chloro/fluoro substituents (e.g., in ) reduce electron density, affecting reactivity and intermolecular interactions (e.g., hydrogen bonding) .

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